Rauwolscine hydrochloride is an alkaloid derived from the bark of the Rauvolfia serpentina tree, a plant historically used in traditional medicine, particularly in India. [, , ] It is classified as a selective α2-adrenergic receptor antagonist, exhibiting a higher affinity for the α2C-adrenoceptor subtype. [, , ] In scientific research, rauwolscine hydrochloride serves as a valuable pharmacological tool to investigate α2-adrenoceptor function and signaling pathways across various biological systems. [, , , ]
Further elucidating its subtype selectivity: While rauwolscine hydrochloride is recognized for its higher affinity for the α2C-adrenoceptor subtype, further investigations are warranted to fully understand its binding profile across all α2-adrenoceptor subtypes and their respective signaling pathways. [, ]
Exploring therapeutic potential in specific conditions: Given its involvement in modulating cardiovascular function, stress responses, and epileptiform activity, further research is needed to assess the potential therapeutic benefits of rauwolscine hydrochloride in conditions like hypertension, anxiety disorders, and epilepsy. [, , ]
Rauwolscine hydrochloride is a chemical compound derived from the plant Rauvolfia serpentina, commonly known as Indian snakeroot. This compound is classified as an alkaloid, which refers to a group of naturally occurring organic compounds that mostly contain basic nitrogen atoms. Rauwolscine hydrochloride is noted for its potential pharmacological effects, particularly in the treatment of hypertension and other cardiovascular conditions.
The primary source of Rauwolscine hydrochloride is the Rauvolfia serpentina plant, which has been used in traditional medicine for centuries. The plant is native to tropical regions of Asia and Africa and contains several alkaloids, including reserpine and rauwolscine. Rauwolscine is specifically extracted from the roots of the plant using various methods, including solvent extraction and chromatography.
Rauwolscine hydrochloride falls under the category of indole alkaloids. Indole alkaloids are characterized by their complex structures and diverse biological activities. This compound is often classified based on its structural features and pharmacological properties, which include its action as an adrenergic antagonist.
The synthesis of Rauwolscine hydrochloride can be achieved through several methods:
The extraction process requires careful control of temperature and solvent ratios to maximize yield while minimizing degradation of the active compounds. Analytical techniques such as High-Performance Liquid Chromatography (HPLC) are employed to ensure purity and quantify the concentration of Rauwolscine in extracts.
Rauwolscine hydrochloride has a complex molecular structure characterized by a tetracyclic indole framework. Its chemical formula is , indicating that it contains 21 carbon atoms, 26 hydrogen atoms, 2 nitrogen atoms, and 3 oxygen atoms along with one chlorine atom from the hydrochloride component.
Rauwolscine hydrochloride can participate in various chemical reactions typical for alkaloids:
The reactivity of Rauwolscine is influenced by its functional groups, particularly the nitrogen atoms in its structure, which can participate in nucleophilic attacks or protonation depending on the reaction conditions.
Rauwolscine hydrochloride primarily acts as an antagonist at alpha-adrenergic receptors, particularly the alpha-2 subtype. This action leads to:
Studies have shown that Rauwolscine exhibits significant effects on blood pressure regulation in animal models, demonstrating its potential therapeutic applications in hypertension management.
Relevant analyses include spectroscopic methods such as Nuclear Magnetic Resonance (NMR) and Infrared Spectroscopy (IR) for structural confirmation.
Rauwolscine hydrochloride has several applications in scientific research and medicine:
Rauwolscine hydrochloride (C₂₁H₂₆N₂O₃·HCl; MW 390.91) is the crystalline hydrochloride salt of the indole alkaloid rauwolscine, a Yohimban-derived compound with the systematic name methyl (1S,15S,18S,19S,20S)-18-hydroxy-1,3,11,12,14,15,16,17,18,19,20,21-dodecahydroyohimban-19-carboxylate hydrochloride [4] [9]. The core structure consists of a pentacyclic framework integrating indole and quinolidine moieties, with four chiral centers at C3, C15, C20, and C19. The absolute configuration is defined as 3R,15S,20S for rauwolscine free base, preserved in the salt form [1] [9]. X-ray crystallography confirms that the hydrochloride salt crystallizes in an orthorhombic system, with protonation occurring at the aliphatic nitrogen (N4) of the quinuclidine-like ring, forming a stable chloride ion pair [9].
Table 1: Key Structural Descriptors of Rauwolscine Hydrochloride
Parameter | Value/Descriptor |
---|---|
Molecular Formula | C₂₁H₂₆N₂O₃·HCl |
Exact Mass (neutral) | 354.194 g/mol |
Hydrogen Bond Donors | 2 (protonated N⁺ and OH) |
Hydrogen Bond Acceptors | 4 (ester C=O, OH, N⁺) |
Stereocenters | 4 (C3, C15, C20, C19) |
Crystal System | Orthorhombic |
The compound exhibits isomerism with yohimbine and corynanthine, sharing identical atomic connectivity but differing in spatial orientation at C3 and C20. This stereochemical divergence critically influences receptor binding profiles [1] [9].
Rauwolscine, yohimbine, and corynanthine are diastereomers differing in hydrogenation geometry at key chiral centers:
These subtle differences dramatically alter receptor affinity. Rauwolscine shows 10-fold greater α₂C-adrenoceptor selectivity (Ki = 0.6 nM) than yohimbine (Ki = 45 nM at α₂A), while corynanthine favors α₁-adrenoceptors (Ki = 172 nM) [1] [5]. The 20S configuration in rauwolscine optimizes steric complementarity with the α₂C receptor’s hydrophobic pocket, as confirmed by molecular docking studies [9].
Table 2: Stereochemistry-Pharmacology Relationships of Yohimbane Isomers
Alkaloid | C3 Config. | C20 Config. | α₂-Adrenoceptor Ki (nM) | α₁-Adrenoceptor Ki (nM) |
---|---|---|---|---|
Rauwolscine HCl | R | S | 12 (α₂A); 0.6 (α₂C) | 2200 |
Yohimbine | R | R | 45 (α₂A) | 420 |
Corynanthine | S | R | 6200 | 172 |
Radioligand studies using [³H]rauwolscine demonstrate its utility in mapping α₂-adrenoceptor subtypes due to its high affinity and subtype discrimination [1] [3].
Solubility Profile:
Ionization Constants:
Stability:
Table 3: Experimental Solubility of Rauwolscine Hydrochloride
Solvent | Solubility (mg/mL) | Concentration (mM) | Conditions |
---|---|---|---|
Water | 25.6 | 65.5 | 20°C, pH 4.5 |
DMSO | 7.0 | 17.9 | 25°C |
Ethanol | 5.0 | 12.8 | 25°C |
DMF | 0.1 | 0.26 | 25°C |
Single-crystal X-ray diffraction reveals that rauwolscine hydrochloride adopts a quasi-linear conformation with key torsion angles stabilizing receptor interactions:
The protonated nitrogen (N⁺-H) forms a strong hydrogen bond (2.89 Å) with the chloride ion, while the C17 hydroxy group engages in intramolecular H-bonding (2.67 Å) with the ester carbonyl, creating a rigid polycyclic cage [9]. This conformation optimizes binding to α₂-adrenoceptors by positioning the cationic N⁺ near Asp113 (α₂C receptor) and the indole moiety in a hydrophobic cleft [3] [9].
Conformational dynamics studied via NMR show restricted rotation of the methoxycarbonyl group (ΔG‡ = 12.3 kcal/mol at 298K), contributing to its stereoselective receptor recognition [1]. Comparative analysis with yohimbine confirms that rauwolscine’s C20 epimerization induces a 15° bend in the DE ring junction, enhancing α₂C subtype selectivity [3] [9].
Table 4: Crystallographic Parameters of Rauwolscine Hydrochloride
Parameter | Value |
---|---|
Space Group | P2₁2₁2₁ |
Unit Cell Dimensions | a=8.94 Å, b=11.23 Å, c=18.07 Å |
Z-value | 4 |
Density (calc.) | 1.342 g/cm³ |
R-factor | 0.042 |
CAS No.: 330593-15-2
CAS No.: 21420-58-6
CAS No.: 13836-61-8
CAS No.: 13568-33-7
CAS No.: 50875-10-0
CAS No.: 32338-15-1